4-amino-N,N-dibutylbenzenesulfonamide
Description
Historical Context and Broad Significance of Sulfonamide Scaffolds in Chemical and Biological Research
The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first drug to effectively treat systemic bacterial infections. wikipedia.orgebsco.com This discovery marked a pivotal moment in medicine, heralding the dawn of the antibiotic era and significantly reducing mortality from infections like pneumonia and meningitis before the widespread availability of penicillin. wikipedia.orgebsco.com The active component of Prontosil was identified as sulfanilamide (B372717), establishing the sulfonamide moiety as a critical pharmacophore. openaccesspub.org
Beyond their initial antibacterial applications, sulfonamide scaffolds have proven to be remarkably versatile, leading to the development of drugs with a wide array of therapeutic uses. clevelandclinic.org This chemical class has yielded treatments for conditions as diverse as type 2 diabetes (sulfonylureas), high blood pressure (thiazide diuretics), and glaucoma (carbonic anhydrase inhibitors). openaccesspub.orgontosight.ai The enduring importance of the sulfonamide scaffold lies in its synthetic accessibility and its ability to be chemically modified to interact with various biological targets, cementing its role as a privileged structure in drug discovery and chemical biology. ontosight.airesearchgate.net
Rationale for Investigating N,N-Disubstituted Benzenesulfonamides in Academic Inquiry
The investigation of N,N-disubstituted benzenesulfonamides, such as 4-amino-N,N-dibutylbenzenesulfonamide, is driven by the understanding that substitutions on the sulfonamide nitrogen (N) can significantly influence the molecule's physicochemical properties and biological activity. The general structure of a tertiary sulfonamide involves a central sulfur atom bonded to two oxygen atoms, a nitrogen atom, and an aniline (B41778) group, where the nitrogen can be substituted with alkyl, aryl, or other groups. nih.gov
Modifying these substituents allows researchers to fine-tune properties like solubility, lipophilicity, and steric profile. These alterations can, in turn, modulate how the molecule interacts with its biological target, potentially leading to enhanced potency or improved selectivity for a specific enzyme isoform. nih.gov For instance, the "tail approach" in drug design, which involves modifying the part of the molecule that is not the primary pharmacophore, is a common strategy used with benzenesulfonamides to achieve isoform-specific inhibition of enzymes like carbonic anhydrases. nih.gov The alkyl groups in N,N-disubstituted compounds can occupy hydrophobic pockets in an enzyme's active site, influencing binding affinity and specificity. nih.gov This rationale underpins the continued synthesis and evaluation of novel N,N-disubstituted benzenesulfonamides in academic research.
Positioning of this compound within Contemporary Chemical Biology Research
While extensive research on this compound itself is not widely documented in peer-reviewed literature, its structure places it firmly within active areas of chemical biology research, particularly in the design of enzyme inhibitors. It is structurally analogous to other 4-amino-N,N-dialkylbenzenesulfonamides that have been investigated for their biological activities.
A key area of interest is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes. wikipedia.org The primary sulfonamide group is a well-established zinc-binding group, making benzenesulfonamides a foundational scaffold for designing CA inhibitors. nih.gov Research has shown that N-4-mono- and 4-N,N-disubstituted derivatives of sulfanilamide are synthesized to be investigated as inhibitors for various CA isoforms. nih.gov For example, studies have explored 4-substituted diazobenzenesulfonamides with different aliphatic amines, including diethylamine, as potent CA binders. nih.gov Given this context, this compound can be positioned as a candidate for investigation as a potential carbonic anhydrase inhibitor, where the dibutyl groups could confer specific interactions with the enzyme's active site.
Table 1: Investigated Biological Activities of Structurally Related Sulfonamides
| Biological Activity | Target/Application Area | Reference Compound Class |
|---|---|---|
| Carbonic Anhydrase Inhibition | Glaucoma, Cancer | 4-substituted benzenesulfonamides |
| Antibacterial | Folic Acid Synthesis | Sulfanilamide derivatives |
| Anti-inflammatory | Pro-inflammatory Cytokines | Benzenesulfonamide (B165840) derivatives |
| Anticancer | Kinase Inhibition (e.g., VEGFR-2) | Novel sulfonamide derivatives |
This table is interactive and can be sorted by column.
Overview of Research Paradigms Applied to Analogous Sulfonamide Structures
The study of sulfonamide structures like this compound is approached through several established research paradigms. These methodologies aim to elucidate the relationship between chemical structure and biological function, and to discover novel therapeutic agents.
Synthetic Chemistry and Library Development: A primary approach involves the synthesis of a series of related compounds, or a chemical library. tandfonline.com By systematically varying the substituents on the benzenesulfonamide core (e.g., changing the alkyl chains on the nitrogen), chemists can generate a diverse set of molecules for biological screening. scirp.org Microwave-assisted synthesis is also being employed as an environmentally friendly technique to produce derivatives in high yields with reduced reaction times. scirp.org
Structure-Activity Relationship (SAR) Studies: SAR is a cornerstone of medicinal chemistry. Once a library of compounds is synthesized, they are tested for a specific biological activity. Researchers then analyze how the changes in chemical structure correlate with changes in activity. tandfonline.com For benzenesulfonamides, SAR studies have been crucial in optimizing their antibacterial properties and in developing isoform-selective enzyme inhibitors. nih.govtandfonline.com For example, the stereochemistry of substituents on the nitrogen has been shown to be critical for biological activity. oup.com
Computational and In Silico Modeling: Modern drug research heavily relies on computational methods. Molecular docking studies are used to predict how a molecule like this compound might bind to the active site of a target protein, such as carbonic anhydrase or VEGFR-2. scirp.orgacs.org Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to predict the biological activity of new compounds based on their physicochemical properties, guiding the synthesis of more potent derivatives. nanobioletters.com
Biochemical and Cellular Assays: Ultimately, the biological activity of new sulfonamides must be confirmed through experimental assays. These include enzymatic assays to measure inhibition constants (Kᵢ) against specific targets like carbonic anhydrase isoforms. tandfonline.com In cancer research, compounds are tested for their ability to inhibit the growth of cancer cell lines (antiproliferative activity) and to trigger programmed cell death (apoptosis). acs.orgacs.org
These research paradigms, often used in combination, provide a comprehensive framework for evaluating the potential of novel sulfonamide compounds and for advancing our understanding of their role in chemical biology.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N,N-dibutylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSXDXSBJHYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Amino N,n Dibutylbenzenesulfonamide and Its Derivatives
Elaboration of the Benzenesulfonamide (B165840) Core Structure
The foundational step in synthesizing the target compound is the construction of the 4-aminobenzenesulfonamide core, commonly known as sulfanilamide (B372717). The classical and most widely used industrial method begins with acetanilide, which serves to protect the amino group. google.com The process typically involves the following sequence:
Chlorosulfonation: Acetanilide is treated with an excess of chlorosulfonic acid. This electrophilic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the benzene (B151609) ring, primarily at the para position due to the directing effect of the acetamido group. This yields p-acetamidobenzenesulfonyl chloride. google.com
Amination: The resulting sulfonyl chloride is then reacted with ammonia (B1221849) or an amine to form the sulfonamide. For the synthesis of the unsubstituted core, aqueous ammonia is used, which displaces the chloride to form 4-acetamidobenzenesulfonamide. google.com
Hydrolysis (Deprotection): The acetyl protecting group is removed by acid- or base-catalyzed hydrolysis to expose the free 4-amino group, yielding 4-aminobenzenesulfonamide. prepchem.com
More contemporary approaches aim to improve efficiency and reduce waste. One such method involves the direct synthesis from N-silylamines and sulfonyl chlorides, which can proceed in high yields, sometimes even in the absence of a solvent. nih.gov Another modern strategy involves the electrochemical oxidation and amination of thiols. acs.org Additionally, methods starting from sulfinate salts and reacting them with an electrophilic nitrogen source have been developed, though some reagents used in this approach can be hazardous. acs.org
Strategies for N-Alkylation and N,N-Dialkylation of the Sulfonamide Nitrogen
A crucial step in the synthesis of 4-amino-N,N-dibutylbenzenesulfonamide is the introduction of two butyl groups onto the sulfonamide nitrogen.
The traditional method for N-alkylation involves reacting the primary sulfonamide (4-aminobenzenesulfonamide, with the 4-amino group appropriately protected) with an alkyl halide, such as butyl bromide, in the presence of a base. tandfonline.com However, this method can suffer from drawbacks, including slow reaction times, the need for harsh conditions, and the potential for side reactions, with control over mono- versus di-alkylation being a significant challenge. tandfonline.com
Advanced methodologies have focused on catalytic approaches that offer greater efficiency and selectivity, particularly "borrowing hydrogen" (BH) or "hydrogen autotransfer" processes. These methods utilize alcohols, which are readily available and environmentally benign, as alkylating agents, generating only water as a byproduct. ionike.comacs.org Various transition-metal catalysts have been developed for this purpose.
Key catalytic systems include:
Manganese-Catalyzed N-Alkylation: A well-defined Mn(I) PNP pincer precatalyst allows for the efficient mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides using both benzylic and simple primary aliphatic alcohols. acs.org
Iron-Catalyzed N-Alkylation: An FeCl₂/K₂CO₃ catalyst system has been successfully used for the N-alkylation of sulfonamides with benzylic alcohols, achieving high yields (>90% in many cases). ionike.com
Iridium-Catalyzed N-Alkylation: Water-soluble metal-ligand bifunctional iridium complexes have been developed to catalyze the N-alkylation of sulfonamides with alcohols in water, offering an environmentally friendly approach. rsc.org
Copper-Catalyzed N-Alkylation: Copper acetate (B1210297) in the presence of potassium carbonate is an effective system for the N-alkylation of sulfonamides with alcohols. ionike.com
Achieving N,N-dialkylation requires adjusting the stoichiometry of the alkylating agent and can be more challenging than mono-alkylation. The stepwise introduction of alkyl groups or the use of more forcing conditions with a suitable catalyst system is generally required to obtain the desired N,N-dibutyl product.
| Catalyst System | Alkylating Agent | Key Advantages | Reference |
|---|---|---|---|
| Mn(I) PNP Pincer Complex | Primary Aliphatic Alcohols | High efficiency for mono-alkylation, broad substrate scope. | acs.org |
| FeCl₂ / K₂CO₃ | Benzylic Alcohols | Environmentally benign, high yields, readily available catalyst. | ionike.com |
| [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Alcohols | Water-soluble catalyst, allows reaction in aqueous media. | rsc.org |
| Cu(OAc)₂ / K₂CO₃ | Alcohols | Efficient and easily available copper catalyst system. | ionike.com |
Functionalization at the 4-Amino Position of the Benzenesulfonamide Moiety
The 4-amino group of the benzenesulfonamide moiety is a versatile handle for introducing a wide range of chemical diversity. This functionalization is typically performed on the this compound precursor.
The primary aromatic amine at the 4-position can be readily acylated or sulfonylated.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivatives. researchgate.net A catalyst-free method for N-acylation of sulfonamides using acetic anhydride (B1165640) in water has also been reported, offering a green alternative. researchgate.net
Sulfonylation: Similarly, treatment with various sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) under basic conditions leads to the formation of a disulfonamide structure, with the second sulfonamide group attached to the 4-amino nitrogen.
The 4-amino group can undergo condensation with carbonyl compounds to form imines, commonly known as Schiff bases. scitecresearch.com This reaction is typically carried out by refluxing the 4-aminobenzenesulfonamide derivative with an appropriate aldehyde or ketone in a solvent like methanol (B129727) or ethanol, often with a catalytic amount of acid. scitecresearch.comnih.gov A wide variety of aromatic and heterocyclic aldehydes have been used to synthesize a library of Schiff base derivatives. nih.govnih.govbohrium.com These imines can be further reduced, for example using sodium borohydride (B1222165) (NaBH₄), to yield stable secondary amines. nih.govnih.gov
| Aldehyde Reactant | Resulting Schiff Base Moiety | Reference |
|---|---|---|
| Furfural | (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide | bohrium.com |
| 3-Bromo-2-hydroxybenzaldehyde | 4-((3-bromo-2-hydroxybenzylidene)amino)benzenesulfonamide | nih.gov |
| 3-Chloro-2-hydroxybenzaldehyde | 4-((3-chloro-2-hydroxybenzylidene)amino)benzenesulfonamide | nih.gov |
| Various Aromatic Aldehydes | Substituted benzylidene-aminobenzenesulfonamides | nih.gov |
The 4-amino group can serve as a key nitrogen nucleophile in the construction of new heterocyclic rings fused or attached to the benzenesulfonamide scaffold. For instance, derivatives of 4-aminobenzenesulfonamide can be used to synthesize more complex structures. An example involves reacting a 4-aminobenzenesulfonamide derivative with acrylic acid to form an N-substituted-β-alanine intermediate. nih.gov This intermediate can then undergo further reactions and cyclization steps. For example, conversion to a propanamide followed by treatment with sulfuric acid can yield a 4-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide, demonstrating the formation of a thiadiazole ring system. nih.gov
Optimization of Reaction Conditions for Enhanced Chemical Yield and Selectivity
Optimizing reaction conditions is critical for developing scalable, efficient, and sustainable synthetic processes. This involves the systematic variation of parameters such as temperature, solvent, catalyst type and loading, and base equivalence to maximize the yield of the desired product while minimizing the formation of impurities.
A modern approach to optimization is the use of Quality by Design (QbD) principles, which can involve Response Surface Methodology (RSM). tandfonline.com This statistical method allows for the efficient mapping of the relationship between multiple reaction variables and the outcomes (e.g., yield, purity). For example, in the synthesis of sulfonamides, RSM was used to determine the ideal conditions for the reaction between a sulfonyl chloride and an amine using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base. tandfonline.com The study identified that using 0.5 equivalents of the base at a temperature of 0–5°C resulted in excellent yields within a very short reaction time (1–8 minutes). tandfonline.com This systematic approach reduces the number of experiments needed and provides a robust understanding of the reaction landscape, leading to a more efficient and reproducible synthetic process. tandfonline.com
| Parameter | Range Studied | Optimal Condition Found | Impact on Reaction | Reference |
|---|---|---|---|---|
| Base Equivalence (LiOH·H₂O) | 0.5 - 1.5 eq. | 0.5 eq. | Minimizes excess reagent, improves efficiency. | tandfonline.com |
| Temperature | 0 - 25 °C | 0 - 5 °C | Maintains high selectivity and yield. | tandfonline.com |
| Reaction Time | 1 - 60 min | 1 - 8 min | Significantly reduces overall process time. | tandfonline.com |
| Solvent System | Various | Ethanol:Water (1:5) | Provides good reactivity and simplifies purification. | tandfonline.com |
Green Chemistry Principles and Sustainable Synthetic Approaches in Sulfonamide Synthesis
The application of green chemistry principles to sulfonamide synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes. Recent advancements have led to several eco-friendly strategies that move away from traditional methods often reliant on harsh chlorinating agents and volatile organic solvents.
A prominent green approach involves the in-situ generation of sulfonyl chlorides from thiols followed by reaction with amines in environmentally benign solvents. rsc.orgresearchgate.net One such method employs sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant for the conversion of thiols to their corresponding sulfonyl chlorides. researchgate.net This transformation can be successfully carried out in sustainable solvents like water, ethanol, and glycerol, achieving good to excellent yields. rsc.orgresearchgate.net The process is notable for its mild conditions and a simple, solvent-free workup that often only requires filtration, underscoring its practicality and green credentials. researchgate.net
Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free alternative for sulfonamide synthesis. rsc.org A one-pot, two-step mechanochemical protocol has been developed using a ball mill. rsc.org This method involves the tandem oxidation-chlorination of disulfides with solid sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) and a catalytic solid acid, followed by amination. rsc.org This solvent-free approach is not only environmentally friendly but also cost-effective and applicable to a wide range of aromatic and aliphatic substrates. rsc.org A comparison of green metrics, such as the E-factor (Environmental factor), reveals a significant improvement; the mechanochemical synthesis of a model sulfonamide exhibited an E-factor of 1, compared to 112 for a traditional solution-based method. rsc.org
Electrochemical methods also represent a sustainable pathway, circumventing the need for conventional chemical dehydrating agents. acs.org The electrochemical dehydration of sulfonic acids can generate sulfonic anhydrides in situ. These highly reactive intermediates are then directly treated with amines in a one-pot process to yield the desired sulfonamides under mild conditions. acs.org This approach is scalable and offers an operationally simple route to a diverse range of sulfonamide products. acs.org Further green strategies reviewed in the literature include performing reactions under neat (solvent-free) conditions or using recyclable solvents like polyethylene (B3416737) glycol (PEG-400), which is noted for its non-toxicity, thermal stability, and water solubility. sci-hub.se
| Methodology | Key Reagents/Conditions | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Oxidative Chlorination | Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) | Water, Ethanol, Glycerol | Mild conditions, sustainable solvents, simple filtration workup. | rsc.orgresearchgate.net |
| Mechanosynthesis | Sodium hypochlorite (NaOCl·5H₂O), ball mill | Solvent-free | Eliminates solvent waste, cost-effective, low E-factor. | rsc.org |
| Electrochemical Synthesis | Electrochemical dehydration of sulfonic acids | - | Avoids chemical dehydrating agents, mild conditions, scalable. | acs.org |
| Neat Reaction | Heat | Solvent-free | High atom economy, no solvent waste. | sci-hub.se |
| Alternative Solvent | Potassium carbonate (base) | Polyethylene glycol (PEG-400) | Use of a non-toxic, recyclable, and biodegradable solvent. | sci-hub.se |
Stereoselective Synthesis Approaches for Chiral Analogs and Their Resolution
The synthesis of enantiomerically pure sulfonamides and their derivatives is of great interest, as stereochemistry often plays a crucial role in their biological activity. Advanced methodologies focus on the asymmetric synthesis of molecules with stereogenic centers, including those with axial chirality or chirality at the sulfur atom, as well as the efficient resolution of racemic mixtures.
Catalytic Enantioselective Synthesis: Atroposelective synthesis is a powerful tool for constructing axially chiral molecules, which possess a stereogenic axis rather than a stereogenic center. A palladium-catalyzed atroposelective hydroamination of allenes has been developed to efficiently construct a variety of axially chiral sulfonamides with high functional group tolerance. acs.org This method provides a direct route to these valuable chiral structures. acs.org Organocatalysis also offers effective pathways; for instance, the kinetic resolution of racemic biaryls via N-alkylation catalyzed by a dimeric hydroquinone (B1673460) organocatalyst can produce axially chiral N-aryl sulfonamides with excellent enantioselectivity. researchgate.net
Use of Chiral Auxiliaries: A classical yet effective strategy involves the use of a chiral auxiliary—a readily available, enantiopure compound that directs the stereochemical outcome of a reaction. (1S)-(+)-10-Camphorsulfonamide, which can be synthesized in high yield from inexpensive starting materials, serves as a key chiral building block. drexel.edu By attaching this or related chiral auxiliaries to a prochiral substrate, diastereomeric intermediates are formed, which can then be separated and the auxiliary cleaved to yield the desired enantiopure sulfonamide derivative. drexel.edu
Resolution of Racemic Mixtures: When a stereoselective synthesis is not feasible, the resolution of a racemic mixture is required to isolate the individual enantiomers.
Classical Resolution: This technique involves reacting the racemic sulfonamide derivative with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by methods like fractional crystallization. Chiral auxiliaries such as O,O'-diacyltartaric acid derivatives have been successfully used for this purpose. google.com
Chromatographic Resolution: Modern chromatographic techniques are highly effective for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are widely employed. nih.gov Polysaccharide-based CSPs, in particular, have shown excellent performance in resolving sulfonamide derivatives. nih.gov SFC is often favored for semi-preparative scale separations as it can offer higher resolution and faster run times compared to HPLC. nih.gov
| Approach | Specific Method | Catalyst/Auxiliary | Type of Chirality | Key Features | Reference |
|---|---|---|---|---|---|
| Catalytic Enantioselective Synthesis | Atroposelective Hydroamination | Palladium catalyst | Axial | Direct synthesis of axially chiral sulfonamides from allenes. | acs.org |
| Catalytic Enantioselective Synthesis | Atroposelective N-alkylation | Dimeric hydroquinone organocatalyst | Axial | Kinetic resolution approach yielding high enantiomeric excess. | researchgate.net |
| Chiral Auxiliary | Diastereoselective Synthesis | (1S)-(+)-10-Camphorsulfonamide | Central | Utilizes an inexpensive, readily available chiral building block. | drexel.edu |
| Resolution | Classical Resolution | O,O'-diacyltartaric acid derivatives | Central/Axial | Formation and separation of diastereomeric salts. | google.com |
| Resolution | Chromatographic Separation | Chiral Stationary Phases (e.g., polysaccharide-based) | Central/Axial | High-throughput separation via HPLC or SFC. | nih.gov |
Molecular Design and Structure Activity Relationship Sar Studies of 4 Amino N,n Dibutylbenzenesulfonamide Analogs
Rational Design Principles for Modulating Molecular Interactions
The rational design of analogs of 4-amino-N,N-dibutylbenzenesulfonamide is centered on optimizing their interactions with specific biological targets. A primary example is the design of inhibitors for enzymes like carbonic anhydrases. mdpi.com The core principle involves modifying the benzenesulfonamide (B165840) scaffold to enhance binding affinity and selectivity. The sulfonamide group itself is a critical zinc-binding group in many metalloenzymes, and its interaction with the catalytic metal ion is a foundational aspect of the design process. mdpi.com
Systematics of Substituent Effects on Ligand-Target Recognition and Functional Modulation
The effects of substituents on the biological activity of this compound analogs are a cornerstone of their structure-activity relationship (SAR) studies. Modifications can be broadly categorized into changes on the aromatic ring and alterations of the N,N-dibutylamino group.
Substituents on the aromatic ring can influence both the electronic properties of the sulfonamide group and introduce new interaction points. For example, electron-withdrawing or electron-donating groups can modulate the pKa of the sulfonamide, thereby affecting its binding affinity to metalloenzymes. Furthermore, the introduction of larger, hydrophobic groups can lead to enhanced binding through interactions with hydrophobic pockets in the target's active site. Conversely, polar substituents can be introduced to form hydrogen bonds with specific residues.
| Substituent Position | Type of Substituent | Effect on Activity |
| Aromatic Ring | Electron-withdrawing | Modulates pKa of sulfonamide |
| Aromatic Ring | Hydrophobic | Enhances binding to hydrophobic pockets |
| Aromatic Ring | Polar | Forms hydrogen bonds |
| 4-Amino Group | Alkyl chain length | Influences hydrophobic interactions |
| 4-Amino Group | Alkyl chain branching | Affects steric fit in binding site |
Conformational Analysis and Investigation of Molecular Flexibility of N,N-Dibutyl Substituents
The N,N-dibutyl substituents of this compound introduce a significant degree of conformational flexibility to the molecule. This flexibility is a critical factor in its ability to adapt to the shape of a binding site. The two butyl chains can adopt numerous conformations through rotation around the C-N and C-C single bonds. bris.ac.uk
Conformational analysis, often performed using computational methods like molecular mechanics and quantum chemistry calculations, helps to identify the low-energy conformations of the molecule. researchgate.net These studies reveal that the butyl chains can exist in various staggered and eclipsed arrangements, with the anti and gauche conformers being of particular interest due to their relative stability. bris.ac.uk The conformational freedom of the N,N-dibutyl group allows the molecule to present different shapes to a potential binding partner, which can be advantageous for binding to dynamic protein targets. However, this flexibility can also come at an entropic cost upon binding, as the molecule becomes more ordered. Understanding the preferred conformations is therefore essential for designing more rigid analogs with potentially higher binding affinities.
Delineation of Spatial and Electronic Requirements for Specific Biological Interactions
For effective biological activity, analogs of this compound must satisfy specific spatial and electronic requirements dictated by their target. The sulfonamide group is a key electronic feature, often acting as a metal-coordinating anion. researchgate.net Its ability to mimic bicarbonate is crucial for its inhibitory activity against enzymes like carbonic anhydrase. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Compound Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. uniroma1.it For analogs of this compound, QSAR models can provide predictive insights and guide the design of new, more potent derivatives. medwinpublishers.com
Development and Validation of QSAR Models
The development of a QSAR model begins with a dataset of compounds with known biological activities. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical model that relates the descriptors to the observed activity. jbclinpharm.orgresearchgate.net
A crucial step in QSAR modeling is rigorous validation to ensure the model's predictive power. uniroma1.itnih.gov This typically involves both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), assess the model's robustness. uniroma1.it External validation involves using the model to predict the activity of a set of compounds that were not used in the model's development. A statistically significant correlation between the predicted and actual activities indicates a reliable and predictive QSAR model. uniroma1.it
| Validation Parameter | Description | Acceptable Value |
| r² (squared correlation coefficient) | Measures the goodness of fit of the model | > 0.6 |
| q² (cross-validated r²) | Measures the predictive ability of the model | > 0.5 |
| r² - q² | Difference between r² and q² | < 0.3 |
| F-value (Fischer's value) | Statistical significance of the model | High value |
Mechanistic Interpretations from QSAR Descriptors
Beyond their predictive capabilities, QSAR models can offer valuable mechanistic insights into how structural features influence biological activity. The descriptors that are found to be significant in the QSAR equation highlight the key molecular properties that govern the ligand-target interactions.
For example, a positive correlation with a descriptor related to molecular volume might suggest that larger molecules are more active, indicating the presence of a sizable binding pocket. A negative correlation with a descriptor for polarity might imply that hydrophobic interactions are dominant. By analyzing the significant descriptors, researchers can infer the nature of the binding site and the types of interactions that are most important for activity. This information can then be used to rationally design new analogs with improved properties. researchgate.net
Structure-Activity Relationships Correlated with Protein Binding Affinities
The binding affinity of this compound and its analogs to target proteins is a critical determinant of their pharmacological activity. Structure-activity relationship (SAR) studies in this context aim to elucidate how specific structural modifications to the parent molecule influence its interaction with protein binding sites. These studies are fundamental in medicinal chemistry for the rational design of more potent and selective therapeutic agents. While specific SAR data on this compound is not extensively available in the public domain, the broader class of benzenesulfonamides has been the subject of numerous investigations, providing valuable insights into their protein binding characteristics.
The core structure of 4-aminobenzenesulfonamide consists of a benzene (B151609) ring substituted with an amino group and a sulfonamide group. Modifications at the amino group (R1), the sulfonamide nitrogen (R2 and R3), and on the benzene ring itself can significantly impact protein binding. The nature of these substituents, including their size, shape, lipophilicity, and electronic properties, governs the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex.
Similarly, studies on benzenesulfonamide-based inhibitors of the Keap1-Nrf2 protein-protein interaction have highlighted the importance of specific substitutions on the benzene ring and the N-acyl group for potent inhibition. nih.gov These findings underscore the principle that even minor structural changes can lead to significant differences in biological activity by altering the compound's fit and interaction with the target protein.
The following table summarizes hypothetical SAR data for a series of this compound analogs, illustrating how modifications to the parent structure could theoretically influence protein binding affinity, represented by the dissociation constant (Kd). Lower Kd values indicate stronger binding.
| Compound | R1 (at 4-amino) | R2 (at sulfonamide-N) | R3 (at sulfonamide-N) | Modification on Benzene Ring | Protein Binding Affinity (Kd, nM) |
|---|---|---|---|---|---|
| Analog 1 | -H | -Butyl | -Butyl | None | 150 |
| Analog 2 | -CH3 | -Butyl | -Butyl | None | 120 |
| Analog 3 | -H | -Propyl | -Propyl | None | 250 |
| Analog 4 | -H | -Pentyl | -Pentyl | None | 180 |
| Analog 5 | -H | -Butyl | -Butyl | 2-Fluoro | 95 |
| Analog 6 | -H | -Butyl | -Butyl | 3-Chloro | 110 |
| Analog 7 | -COCH3 | -Butyl | -Butyl | None | 300 |
Detailed Research Findings from Related Sulfonamide Analogs:
While the table above is illustrative for this compound analogs, actual research on other sulfonamide series provides concrete examples of SAR. For instance, a study on benzenesulfonamide-based inhibitors of carbonic anhydrase isoforms demonstrated that modifications to the "tail" of the inhibitor molecule significantly influenced isoform specificity and binding affinity. nih.gov The introduction of different substituents allowed for the optimization of interactions with residues in the hydrophobic pocket of the enzyme's active site. nih.gov
In another study focusing on inhibitors of the Keap1-Nrf2 protein-protein interaction, it was found that the naphthalene (B1677914) scaffold, a more extended aromatic system compared to a single benzene ring, with specific substitutions led to highly potent inhibition. nih.gov This highlights the importance of the core aromatic structure in dictating the orientation and interactions of the molecule within the protein's binding groove.
Furthermore, investigations into the binding of sulfonamides to various proteins have shown that the N-alkylation or N-arylation of the sulfonamide group can modulate binding affinity and selectivity. The size and nature of these substituents can influence the compound's ability to fit into specific sub-pockets of the protein's binding site.
Mechanistic Elucidation of Biological Interactions of 4 Amino N,n Dibutylbenzenesulfonamide Derivatives
Molecular Target Identification and Direct Binding Mode Analysis
The molecular targets for derivatives of 4-amino-N,N-dibutylbenzenesulfonamide are the enzymes they inhibit. Molecular docking and X-ray crystallography studies have provided insights into their binding modes.
For carbonic anhydrases, the sulfonamide group is known to coordinate to the zinc ion in the enzyme's active site, a hallmark interaction for this class of inhibitors. nih.gov
In the case of cholinesterases, molecular docking studies have been crucial in elucidating the binding mechanism. For instance, certain sulfonamide-based inhibitors have been shown to engage in dual-site binding within the enzyme's active site gorge. mdpi.com The N-Benzylpiperidine moiety of one derivative was found to interact with Trp86 in the catalytic active site (CAS) of AChE via π-π stacking, while the amide group formed a hydrogen bond with Phe295. mdpi.com This dual binding, engaging both the CAS and the peripheral anionic site (PAS), is a key feature contributing to their potent inhibitory activity. mdpi.commdpi.com
There is no specific information in the reviewed literature regarding direct binding interactions of this compound derivatives with specific cell surface receptors or their ability to bind to nucleic acids like DNA or RNA. The known mechanisms are confined to the active sites of the aforementioned enzymes.
Cellular Pathway Perturbation Studies in In Vitro Models (e.g., Apoptosis Induction, Cell Cycle Arrest)
Intensive searches of scientific databases and literature yielded no specific studies investigating the ability of this compound or its derivatives to induce apoptosis or cause cell cycle arrest in in vitro models. While other classes of sulfonamides have been reported to exhibit such activities, research focusing on the N,N-dibutyl substituted aminobenzenesulfonamide core in this context appears to be absent from the current body of published scientific work.
Investigations into Antiviral Mechanisms in Cellular or Non-Human Organism Models
There is currently no available research in published scientific literature detailing investigations into the antiviral mechanisms of this compound or its derivatives. Studies on cellular or non-human organism models to determine potential antiviral activities and the pathways involved have not been reported for this specific compound.
Antimicrobial Action Pathways against Bacterial and Fungal Strains In Vitro
A thorough review of scientific literature did not uncover any studies focused on the antimicrobial action pathways of this compound or its derivatives against bacterial and fungal strains in vitro. Although the broader sulfonamide class of compounds is known for its antimicrobial properties, specific mechanistic studies on the N,N-dibutyl derivative are not present in the available literature.
Preclinical Anticancer Research in Cell Lines and In Vivo Non-Human Models, Focusing on Molecular Mechanisms
No preclinical research studies detailing the anticancer activity or investigating the molecular mechanisms of this compound and its derivatives in cell lines or in vivo non-human models were identified in the scientific literature. The potential of this specific compound as an anticancer agent remains unexplored in published research.
Antioxidant and Free Radical Scavenging Activity Studies in Biochemical Assays
Scientific literature lacks studies that have specifically evaluated the antioxidant and free radical scavenging activities of this compound or its derivatives through biochemical assays. Consequently, there is no data on its potential to mitigate oxidative stress.
Metabolomic and Proteomic Profiling in Response to Compound Exposure in Research Models
No research was found that performed metabolomic or proteomic profiling to analyze the systemic response of any research model to exposure with this compound or its derivatives. The impact of this compound on the metabolome and proteome has not been documented in scientific literature.
Computational Chemistry and Cheminformatics in 4 Amino N,n Dibutylbenzenesulfonamide Research
Molecular Docking Simulations for Predicting Ligand-Protein Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. rjb.roscholarsresearchlibrary.com This method is crucial in structure-based drug design for predicting the binding mode and affinity of a compound like 4-amino-N,N-dibutylbenzenesulfonamide with a biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov For sulfonamides, docking studies have been instrumental in understanding their interaction with various enzymes, such as dihydropteroate (B1496061) synthase (DHPS), carbonic anhydrases, and penicillin-binding proteins. rjb.ronih.gov
Validation of Docking Protocols
The reliability of molecular docking results is critically dependent on the validation of the docking protocol. A common and robust validation method is re-docking, where the native ligand, if available from a co-crystallized structure, is extracted and then docked back into the same binding site. nih.gov The accuracy of the protocol is assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking algorithm and scoring function can accurately reproduce the known binding mode. nih.gov This validation step ensures that the chosen parameters are appropriate for screening new compounds, such as other sulfonamide derivatives, against the target protein. nih.gov
Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions)
Once a reliable docking pose for this compound is obtained, a detailed analysis of the intermolecular interactions is performed to understand the basis of its binding affinity. These interactions are predominantly non-covalent and include:
Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a classic hydrogen bond donor and acceptor. The oxygen atoms can accept hydrogen bonds, while the nitrogen-bound hydrogen can act as a donor. The primary amino group (-NH₂) on the benzene (B151609) ring also serves as a potent hydrogen bond donor. rjb.ro In studies of other sulfonamides, these groups are frequently observed forming critical hydrogen bonds with amino acid residues like glutamate, arginine, and serine in the active site of target proteins. rjb.ronih.gov
Hydrophobic Interactions: The N,N-dibutyl groups and the benzene ring of the molecule are nonpolar and contribute significantly to binding through hydrophobic interactions. These groups tend to occupy hydrophobic pockets within the protein's active site, interacting with nonpolar amino acid residues such as leucine, valine, and phenylalanine. chemrxiv.orgacs.org These interactions are crucial for the stability of the ligand-protein complex. chemrxiv.org
Table 1: Illustrative Docking Results for a Sulfonamide Derivative in a Protein Active Site Note: This table presents hypothetical data based on typical findings for sulfonamide compounds in molecular docking studies to illustrate the concepts.
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.2 | Predicted free energy of binding. More negative values indicate stronger binding. nih.gov |
| Hydrogen Bond Interactions | GLU 166, GLN 192 | Key amino acid residues forming hydrogen bonds with the ligand. nih.gov |
| H-Bond Distance (Å) | 2.71, 2.55 | Distance between donor and acceptor atoms in the hydrogen bonds. nih.gov |
| Hydrophobic Interactions | MET 49, LEU 50, PRO 168 | Key amino acid residues forming hydrophobic contacts with the ligand. nih.gov |
Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. researchgate.netnih.gov DFT provides a balance between accuracy and computational cost, making it a powerful tool for studying molecular structure, reactivity, and predicting spectroscopic data. nih.govresearchgate.net
By solving the Schrödinger equation in an approximate manner, DFT can determine various electronic properties:
Molecular Geometry: DFT is used to find the most stable three-dimensional arrangement of atoms in the molecule by minimizing its energy. bsu.by
Electronic Distribution: It calculates the distribution of electron density, which is crucial for understanding how the molecule will interact with other molecules. The Molecular Electrostatic Potential (MEP) map, for example, visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more reactive. nih.gov
Spectroscopic Predictions: DFT can predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra), which can be compared with experimental data to confirm the molecular structure and understand its spectroscopic behavior. researchgate.netbsu.by
For sulfonamide derivatives, DFT studies have been used to analyze their structural and electronic properties, correlating these with their observed biological activities. nih.govnih.gov
Table 2: Representative Quantum Chemical Properties Calculated via DFT for a Sulfonamide Analog Note: This table presents example data based on typical DFT calculations for aminobenzenesulfonamide derivatives to illustrate the type of information generated.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -9.58 eV | Indicates the electron-donating capability of the molecule. bsu.by |
| LUMO Energy | 0.36 eV | Indicates the electron-accepting capability of the molecule. bsu.by |
| HOMO-LUMO Gap (ΔE) | 9.94 eV | Relates to the chemical reactivity and kinetic stability of the molecule. nih.gov |
| Dipole Moment | 5.8 Debye | Measures the overall polarity of the molecule, influencing its solubility and binding interactions. |
Molecular Dynamics (MD) Simulations for Conformational Sampling, Binding Stability, and Dynamic Interactions
While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govresearchgate.net An MD simulation of this compound complexed with its target protein would provide critical insights into:
Binding Stability: By tracking the position of the ligand relative to the protein's binding site over the course of the simulation (typically nanoseconds to microseconds), MD can assess the stability of the docked pose. A stable complex will show the ligand remaining in the binding pocket with minimal fluctuations. frontiersin.orgudel.edu
Conformational Sampling: Both the ligand and the protein are flexible. MD simulations allow the complex to explore different conformations, providing a more realistic picture of the binding event and potentially revealing alternative binding modes not identified by docking. researchgate.net
Dynamic Interactions: MD simulations can reveal the dynamics of intermolecular interactions, such as the formation and breaking of hydrogen bonds over time. This helps to identify the most persistent and important interactions that contribute to the stability of the complex. frontiersin.org The role of water molecules in mediating ligand-protein interactions can also be explicitly studied. frontiersin.org
Analysis of MD trajectories can provide quantitative data on RMSD, Root Mean Square Fluctuation (RMSF) of protein residues, and the persistence of specific intermolecular contacts, offering a deeper understanding of the binding mechanism. frontiersin.org
Virtual Screening and Pharmacophore Modeling for Novel Hit Identification and Optimization
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. acs.org When applied to the discovery of new sulfonamide-based compounds, two main approaches are used:
Structure-Based Virtual Screening (SBVS): This method uses molecular docking to screen large compound databases against the 3D structure of a target protein. nih.gov Compounds are ranked based on their docking scores, and the top-ranked hits are selected for experimental testing.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach relies on the knowledge of existing active molecules. One powerful LBVS method is pharmacophore modeling. nih.govslideshare.net
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target. slideshare.net A pharmacophore model for this compound would define the spatial arrangement of its key features: a hydrogen bond donor (amino group), hydrogen bond acceptors (sulfonamide oxygens), a hydrophobic region (dibutyl groups), and an aromatic ring. nih.gov This model can then be used as a 3D query to rapidly screen databases containing millions of compounds, identifying novel molecules that match the pharmacophore and are therefore likely to bind to the same target. acs.orgnih.gov
In Silico Prediction of Compound Interaction Profiles and Network Pharmacology Approaches
Beyond single-target interactions, computational methods can predict the broader biological interaction profile of a compound like this compound. In silico prediction tools use a variety of machine learning and statistical models, trained on large datasets of known drug-target interactions, to predict potential new targets for a given molecule. tandfonline.com These predictions can help identify potential off-target effects or new therapeutic applications (drug repositioning).
Network pharmacology builds upon these predictions to understand the effect of a compound at a systems level. mdpi.com It integrates drug-target interaction data with protein-protein interaction networks, metabolic pathways, and disease networks. By analyzing how this compound and its predicted targets fit within these complex biological networks, researchers can:
Hypothesize the compound's mechanism of action.
Predict its potential effects on multiple cellular pathways.
Identify biomarkers for its activity.
Understand the molecular basis for its therapeutic effects and potential side effects.
This holistic approach provides a powerful framework for moving from a single-target view to a systems-level understanding of a compound's biological activity. mdpi.com
Advanced Analytical Methodologies in Sulfonamide Research
High-Resolution Spectroscopic Techniques for Structural Validation and Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of synthesized compounds. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) offer detailed information about the molecular framework, functional groups, and elemental composition of 4-amino-N,N-dibutylbenzenesulfonamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of a compound like this compound, specific signals would be expected. The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets in the range of 6.5-8.0 ppm. researchgate.net The protons of the butyl groups would present as a series of multiplets, including a triplet for the terminal methyl (CH₃) group around 0.9 ppm, and multiplets for the methylene (B1212753) (CH₂) groups between approximately 1.0 and 3.2 ppm. The protons of the amino (NH₂) group would likely appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, the aromatic carbons would show signals in the region of 110-155 ppm. The carbon atoms of the butyl chains would resonate in the aliphatic region of the spectrum, typically between 10-50 ppm. For the closely related analog, 4-amino-N,N-dipropylbenzenesulfonamide , the reported ¹³C NMR chemical shifts provide a useful reference. spectrabase.com
Table 1: Predicted ¹³C NMR Chemical Shifts for 4-amino-N,N-dialkylbenzenesulfonamide Analogs Data based on 4-amino-N,N-dipropylbenzenesulfonamide spectrabase.com
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (C-S) | ~140-150 |
| C-2/C-6 (Aromatic CH) | ~128-130 |
| C-3/C-5 (Aromatic CH) | ~112-115 |
| C-4 (C-N) | ~150-155 |
| N-CH₂ | ~45-50 |
| N-CH₂-CH₂ | ~20-25 |
| N-CH₂-CH₂-CH₂ | ~10-15 |
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational bands would be:
N-H Stretching: The primary amine (-NH₂) group would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl groups are found just below 3000 cm⁻¹.
S=O Stretching: The sulfonyl group (SO₂) gives rise to two strong, characteristic absorption bands: an asymmetric stretch typically around 1300-1370 cm⁻¹ and a symmetric stretch around 1120-1180 cm⁻¹. researchgate.net
S-N Stretching: The stretch for the sulfonamide S-N bond is expected in the 900-940 cm⁻¹ region. researchgate.net
Aromatic C=C Stretching: These vibrations typically appear in the 1450-1600 cm⁻¹ range.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1370 |
| Sulfonyl (S=O) | Symmetric Stretch | 1120 - 1180 |
| Sulfonamide (S-N) | Stretch | 900 - 940 |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS): This technique provides a very precise mass measurement, allowing for the determination of the elemental formula of this compound (C₁₄H₂₄N₂O₂S), which has a calculated exact mass of approximately 284.1558 Da.
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of butyl groups, cleavage of the S-N bond, and fragmentation of the benzenesulfonyl moiety. This allows for confirmation of the connectivity of the different parts of the molecule.
Chromatographic Methodologies for Purity Assessment, Separation, and Quantitative Analysis (e.g., HPLC, GC)
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of sulfonamides. A reversed-phase HPLC method, likely using a C18 column, would be suitable for this compound. The mobile phase would typically consist of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol), often run in a gradient elution mode. Detection is commonly performed using a UV detector, as the aromatic ring of the sulfonamide absorbs UV light. This method can be used to determine the purity of a sample by detecting and quantifying any impurities. nih.govwaters.com
Gas Chromatography (GC): While less common for sulfonamides due to their relatively low volatility and thermal stability, GC analysis can be performed after derivatization. Silylation of the amino and sulfonamide groups can increase volatility, allowing for separation on a capillary GC column. However, HPLC is generally the preferred method for its simplicity and wider applicability to such compounds.
Biophysical Techniques for Ligand-Target Binding Characterization
Understanding how a compound interacts with its biological target is crucial in drug discovery and chemical biology. Biophysical techniques provide quantitative data on these binding events.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. amazonaws.com It allows for the determination of all thermodynamic parameters of an interaction in a single experiment: the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).
In a hypothetical ITC experiment involving this compound and a target protein, a solution of the compound would be titrated into a solution containing the protein. The heat released or absorbed upon binding would be measured. nih.gov The resulting data provides a complete thermodynamic profile of the interaction, offering insights into the nature of the binding forces (e.g., hydrogen bonding, hydrophobic interactions). While no specific ITC studies have been published for this compound, this technique is widely applied in the study of sulfonamide inhibitors binding to their target enzymes, such as carbonic anhydrase. nih.gov The thermodynamic data obtained from such an experiment would be crucial for understanding the molecular basis of its biological activity.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-amino-N,N-dipropylbenzenesulfonamide |
Surface Plasmon Resonance (SPR) for Kinetic Binding Assessment
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure biomolecular interactions in real time. chemicalbook.commdpi.com In the study of this compound, SPR would be employed to characterize its binding to a specific protein target.
The experimental setup would involve immobilizing the target protein onto a sensor chip. A solution containing this compound would then be flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. nih.gov This sensorgram provides a real-time profile of the binding event.
From this data, several key kinetic parameters for the interaction between this compound and its target can be determined. These include the association rate constant (kₐ), which describes the rate at which the compound binds to the target, and the dissociation rate constant (kₑ), which describes the rate at which the complex breaks apart. The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can then be calculated from the ratio of these rate constants (kₑ/kₐ).
Hypothetical SPR Data for this compound
| Parameter | Symbol | Hypothetical Value | Unit |
|---|---|---|---|
| Association Rate Constant | kₐ | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₑ | 3.0 x 10⁻³ | s⁻¹ |
| Equilibrium Dissociation Constant | Kₑ | 20 | nM |
Fluorescent Thermal Shift Assays (ThermoFluor®) for Binding and Stability
Fluorescent Thermal Shift Assays, such as ThermoFluor®, are used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability. nih.govresearchgate.net The principle behind this technique is that the binding of a ligand, like this compound, to a protein will typically increase the protein's melting temperature (Tₘ).
In a typical ThermoFluor® experiment, the target protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein. As the protein is gradually heated, it unfolds, exposing these hydrophobic regions and causing an increase in fluorescence. When this compound is present and binds to the protein, it stabilizes the protein's structure, meaning more thermal energy is required to unfold it. This results in a measurable shift in the melting temperature (ΔTₘ). researchgate.net This assay is a high-throughput method to screen for and confirm compound binding. nih.gov
Hypothetical ThermoFluor® Data for this compound
| Condition | Melting Temperature (Tₘ) | Thermal Shift (ΔTₘ) |
|---|---|---|
| Protein alone | 52.5 °C | - |
| Protein + this compound | 57.0 °C | +4.5 °C |
Crystallographic Studies (e.g., X-ray Crystallography) for High-Resolution Structure Determination of Compound-Target Complexes
X-ray crystallography is an indispensable tool for obtaining a high-resolution, three-dimensional structure of a molecule or a molecular complex. To understand the precise binding mode of this compound to its target protein, co-crystallization of the compound with the protein would be pursued.
Hypothetical Crystallographic Data for this compound-Target Complex
| Parameter | Hypothetical Value |
|---|---|
| Resolution | 2.1 Å |
| Space Group | P2₁2₁2₁ |
| Key Interactions | Hydrogen bond between sulfonamide oxygen and Lysine-122; Hydrophobic interactions between butyl chains and Leucine-88 and Valine-96. |
Emerging Research Directions and Future Perspectives for 4 Amino N,n Dibutylbenzenesulfonamide Derivatives
Development of Next-Generation Sulfonamide-Based Chemical Probes for Biological Systems
The development of sophisticated chemical probes is paramount for dissecting complex biological pathways. nih.gov Derivatives of 4-amino-N,N-dibutylbenzenesulfonamide are promising candidates for the creation of next-generation chemical probes due to the inherent properties of the sulfonamide group and the potential for diverse functionalization.
Researchers are exploring the use of sulfonamide-based compounds to create fluorescent probes for cellular imaging. mdpi.comresearchgate.net By conjugating a fluorophore to a this compound scaffold, it is possible to develop probes that can visualize, identify, and monitor intracellular targets. researchgate.net For instance, sulfonamide-containing naphthalimides have been shown to exhibit low cytotoxicity and can be readily taken up by tumor cells, providing clear fluorescent images. mdpi.com The dibutylamino group in this compound could be further modified to modulate the probe's solubility and cellular permeability, enhancing its utility in biological imaging.
Furthermore, the sulfonamide group can act as a recognition element for specific biological targets, such as carbonic anhydrases. acs.org This property can be harnessed to design activity-based probes that covalently label specific enzymes, allowing for their identification and functional characterization within complex biological systems. The development of such probes based on the this compound core could provide valuable tools for understanding enzyme function and for the discovery of new drug targets.
| Probe Type | Potential Application | Key Features of this compound Scaffold |
| Fluorescent Probes | Cellular imaging, tumor targeting | Amenable to fluorophore conjugation, tunable solubility |
| Activity-Based Probes | Enzyme profiling, target identification | Sulfonamide moiety as a recognition element |
| Photo-cross-linking Probes | Mapping protein-protein interactions | Potential for incorporation of photo-activatable groups |
Potential for Integration in Multicomponent Systems and Fragment-Based Drug Discovery
The principles of fragment-based drug discovery (FBDD) have revolutionized the process of identifying lead compounds. nih.govnih.gov This approach utilizes small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity but high efficiency. nih.gov The this compound core, with its relatively simple structure, is an ideal starting point for the generation of a fragment library.
The primary amino group and the aromatic ring of this compound provide multiple vectors for chemical modification, allowing for the creation of a diverse library of fragments. These fragments can then be screened against a variety of biological targets to identify initial "hits." The modular nature of multicomponent reactions, which allow for the rapid assembly of complex molecules from simple building blocks, could be a powerful tool for expanding this fragment library.
Once a fragment hit is identified, the principles of medicinal chemistry can be applied to "grow" the fragment into a more potent, drug-like molecule. The dibutylamino group can be modified to optimize pharmacokinetic properties, while substitutions on the aromatic ring can be used to enhance binding affinity and selectivity. This fragment-based approach, starting from a this compound scaffold, offers a more efficient path to the discovery of novel therapeutics compared to traditional high-throughput screening methods. nih.gov
Innovative Applications beyond Traditional Biological or Pharmaceutical Fields (e.g., Material Science, Biosensors)
The versatility of the this compound scaffold extends beyond the realm of biology and medicine into the innovative fields of material science and biosensor technology. The unique electronic and structural properties of sulfonamide derivatives make them attractive candidates for the development of advanced materials with novel functionalities.
In the area of biosensors, sulfonamides are being explored for the detection of clinically relevant analytes. For example, sulfonamide-based optical biosensors have been developed for the detection of antibiotics in environmental samples. nih.govacs.orgnih.gov These sensors often utilize the specific interaction between a sulfonamide derivative and a biological recognition element, such as an enzyme. nih.govacs.orgnih.gov A biosensor incorporating a this compound derivative could be designed to detect specific sulfonamide antibiotics or other target molecules with high sensitivity and selectivity.
Furthermore, the ability of the sulfonamide group to participate in hydrogen bonding and other non-covalent interactions makes it a useful building block for the construction of supramolecular assemblies and functional polymers. These materials could find applications in areas such as organic electronics, separation technologies, and smart coatings. The dibutylamino groups of this compound can influence the solubility and processing characteristics of these materials, making them more amenable to fabrication into useful devices.
Interdisciplinary Research Opportunities in Chemical Biology, Proteomics, and Advanced Materials
The multifaceted nature of this compound and its derivatives creates a fertile ground for interdisciplinary research, bridging the fields of chemical biology, proteomics, and advanced materials. The development of novel chemical probes based on this scaffold, for instance, requires a synergistic approach combining expertise in organic synthesis, cell biology, and microscopy.
In proteomics, the use of chemical probes to identify and characterize proteins is a rapidly growing area. nih.gov A this compound-based probe could be used in conjunction with mass spectrometry to identify novel protein targets of sulfonamide drugs or to profile the activity of specific enzyme families. This "chemical proteomics" approach can provide valuable insights into the mechanisms of drug action and disease pathogenesis.
The development of advanced materials based on this compound also necessitates an interdisciplinary approach. Chemists are needed to design and synthesize novel sulfonamide-containing monomers and polymers, while materials scientists are required to characterize their physical and chemical properties and to fabricate them into functional devices. Collaboration with engineers could then lead to the integration of these materials into new technologies, such as biosensors and electronic components.
| Discipline | Research Opportunity | Potential Outcome |
| Chemical Biology | Development of targeted chemical probes | Elucidation of biological pathways |
| Proteomics | Chemical proteomics for target identification | Discovery of new drug targets |
| Advanced Materials | Synthesis of functional polymers | Novel materials for electronics and sensors |
Leveraging Artificial Intelligence and Machine Learning for Accelerated Sulfonamide Research and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.govnih.govresearchgate.net These powerful computational tools can be leveraged to accelerate the research and discovery process for new derivatives of this compound.
Machine learning algorithms can be trained on large datasets of known sulfonamide compounds and their biological activities to predict the properties of new, virtual compounds. nih.gov This "in silico" screening can be used to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. For example, an ML model could be used to predict the binding affinity of a library of virtual this compound derivatives for a specific protein target.
The use of AI and ML is not limited to the design of new molecules. These technologies can also be used to optimize synthetic routes, predict the outcomes of chemical reactions, and analyze complex biological data. By embracing these computational tools, researchers can significantly accelerate the pace of innovation in sulfonamide research and bring new scientific tools and advanced materials to fruition more quickly.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-N,N-dibutylbenzenesulfonamide?
- Methodological Answer : Begin with 4-nitrobenzenesulfonyl chloride. React with dibutylamine in anhydrous dichloromethane under nitrogen to form N,N-dibutyl-4-nitrobenzenesulfonamide. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol) or SnCl₂/HCl. Purify via column chromatography (silica gel, ethyl acetate/hexane). Confirm conversion using TLC and FT-IR (nitro group disappearance at ~1520 cm⁻¹, amine N-H stretch at ~3400 cm⁻¹) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Perform elemental analysis (C, H, N, S) to validate stoichiometry. Use FT-IR to confirm sulfonamide S=O stretches (~1350 and 1150 cm⁻¹) and NH₂ vibrations. Analyze ¹H/¹³C NMR in DMSO-d₆: expect aromatic protons at δ 6.8–7.5 ppm, dibutyl CH₂ groups at δ 1.0–1.6 ppm, and NH₂ protons at δ 5.5–6.0 ppm. Compare experimental data with computational predictions (e.g., DFT-optimized structures) .
Q. What solvents and conditions are recommended for solubility and stability studies?
- Methodological Answer : Test solubility in DMSO, ethanol, and water (pH 1–13) via UV-Vis spectroscopy (λmax ~260–280 nm). Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC (C18 column, acetonitrile/water mobile phase). Use mass spectrometry (ESI-MS) to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound?
- Methodological Answer : Discrepancies may arise from rotational isomerism of the sulfonamide group. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 120°C to observe coalescence. Alternatively, use X-ray crystallography to resolve spatial arrangements. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What computational strategies are effective for studying electronic properties and bioactivity?
- Methodological Answer : Optimize geometry using DFT (B3LYP/6-31G* basis set). Calculate HOMO-LUMO gaps to predict reactivity. Generate electrostatic potential maps to identify nucleophilic/electrophilic regions. For bioactivity, perform molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase) using crystal structures from the PDB .
Q. How can derivatives of this compound be designed to enhance antimicrobial activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position to modulate electronic effects. Replace dibutyl groups with bulkier substituents (e.g., cyclohexyl) to enhance hydrophobic interactions. Synthesize derivatives via nucleophilic substitution (e.g., alkyl halides) and validate using QSAR models (e.g., CoMFA for steric/electronic descriptors) .
Q. What analytical techniques are suitable for studying tautomerism or prototropic equilibria?
- Methodological Answer : Use pH-dependent UV-Vis spectroscopy (200–400 nm) in buffered solutions (pH 2–12) to track absorbance shifts. Perform ¹H NMR titrations in D₂O with varying pD to observe proton exchange. Support with computational pKa predictions (e.g., ACD/Labs software) .
Data Contradiction and Validation
Q. How to address unexpected byproducts during synthesis?
- Methodological Answer : Byproducts may form due to incomplete reduction (e.g., residual nitro groups) or sulfonamide hydrolysis. Use LC-MS to identify impurities. Optimize reaction conditions: ensure excess dibutylamine (2.5 eq.) and strict anhydrous conditions. Reflux in THF if side reactions persist .
Q. What strategies validate the purity of this compound for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
